molecular formula C17H22N4O2 B5428729 methyl 3-(4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-pyrazol-1-yl)propanoate

methyl 3-(4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-pyrazol-1-yl)propanoate

Cat. No. B5428729
M. Wt: 314.4 g/mol
InChI Key: AKJJCGFBNCQYDQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the pyrazole class of compounds. It is a synthetic compound that has been extensively studied due to its potential applications in scientific research.

Mechanism of Action

Methyl 3-(4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-pyrazol-1-yl)propanoate acts as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where GABA binds. This results in an increase in the inhibitory effect of GABA, leading to a reduction in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the activity of the GABA-A receptor, leading to a reduction in neuronal activity. This property makes it a potential candidate for the treatment of anxiety, depression, and other neurological disorders.

Advantages and Limitations for Lab Experiments

Methyl 3-(4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-pyrazol-1-yl)propanoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for a steady supply of the compound. It has also been extensively studied, making it a well-characterized compound. However, one limitation is that it is a relatively new compound, and its full range of applications and limitations are not yet fully understood.

Future Directions

There are several future directions for the research on methyl 3-(4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-pyrazol-1-yl)propanoate. One potential direction is to investigate its potential as a treatment for neurological disorders such as anxiety and depression. Another direction is to explore its potential as a tool for studying the GABA-A receptor and its role in neurological function. Additionally, further research can be conducted to explore the limitations and potential side effects of the compound.

Synthesis Methods

The synthesis of methyl 3-(4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-pyrazol-1-yl)propanoate involves the reaction of 2-(2-pyridinyl)-1-pyrrolidinylmethylamine with ethyl 4-bromobutyrate in the presence of a palladium catalyst. The resulting intermediate is then treated with 4-bromo-1H-pyrazole to yield the final product.

Scientific Research Applications

Methyl 3-(4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-pyrazol-1-yl)propanoate has shown potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This property makes it a potential candidate for the treatment of anxiety, depression, and other neurological disorders.

properties

IUPAC Name

methyl 3-[4-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]pyrazol-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-23-17(22)7-10-21-13-14(11-19-21)12-20-9-4-6-16(20)15-5-2-3-8-18-15/h2-3,5,8,11,13,16H,4,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJJCGFBNCQYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=C(C=N1)CN2CCCC2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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